SDZ-WAG994

Descripción

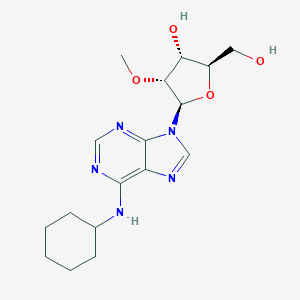

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKAFSGZUXCHLF-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926865 | |

| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130714-47-5 | |

| Record name | N(6)-Cyclohexyl-2-O-methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SDZ-WAG-994 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SDZ-WAG994 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of SDZ-WAG994

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective agonist for the adenosine A1 receptor (A1R), a G protein-coupled receptor extensively distributed throughout the body, with particularly high expression in the brain, heart, and adipose tissue.[1][2][3][4] Its high affinity and selectivity for the A1R subtype over A2A and A2B receptors make it a valuable tool for investigating A1R-mediated physiological and pathophysiological processes.[1][2] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the experimental protocols used to elucidate these functions.

Core Mechanism of Action

The primary molecular target of this compound is the adenosine A1 receptor. As an agonist, this compound binds to and activates the A1R, which is canonically coupled to inhibitory G proteins of the Gi/o family. This activation initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the modulation of various cellular processes.

The principal downstream effectors of A1R activation by this compound include:

-

Inhibition of Adenylyl Cyclase: While not directly detailed for this compound in the provided literature, the activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits of the dissociated Gi/o protein can directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane.[5] This hyperpolarization makes it more difficult for neurons to reach the threshold for firing an action potential, thus reducing neuronal excitability.[5]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also directly inhibit the activity of presynaptic N-type and P/Q-type voltage-gated calcium channels.[5] This inhibition reduces calcium influx upon depolarization, which is a critical step for neurotransmitter release. Consequently, A1R activation by this compound attenuates the release of excitatory neurotransmitters like glutamate.[5]

-

Modulation of Phospholipase C (PLC) Pathway: A1R activation can also stimulate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1][6] DAG, in turn, can activate Protein Kinase C (PKC), which can phosphorylate a variety of downstream targets, influencing cellular function.[6]

Signaling Pathways

The activation of the adenosine A1 receptor by this compound triggers multiple downstream signaling pathways. The two primary pathways are detailed below.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Receptor/Target | Value | Species | Reference |

| Binding Affinity (Ki) | Adenosine A1 Receptor | 23 nM | Not Specified | [1][2] |

| Adenosine A2A Receptor | >10,000 nM | Not Specified | [1][2] | |

| Adenosine A2B Receptor | >25,000 nM | Not Specified | [1][2] | |

| Functional Activity (Ki) | Adenosine deaminase-stimulated lipolysis | 8 nM | Rat (adipocytes) | [1][2] |

| Functional Activity (IC50) | High-K+-induced epileptiform activity | 52.5 nM | Rat (hippocampal slices) | [5][6][7][8] |

Experimental Protocols

In Vitro: Inhibition of Epileptiform Activity in Hippocampal Slices

This protocol is designed to assess the anticonvulsant properties of this compound by measuring its ability to inhibit epileptiform activity in isolated rat hippocampal slices.

1. Slice Preparation:

-

Anesthetize a young adult rat (e.g., Sprague-Dawley) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer the slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

2. Induction of Epileptiform Activity:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

To induce epileptiform activity, switch the perfusion to an aCSF solution containing a high concentration of potassium (e.g., 8 mM KCl) or a low concentration of magnesium (Mg2+-free aCSF).

3. Electrophysiological Recording:

-

Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.

-

Record baseline epileptiform activity for a stable period (e.g., 10-20 minutes).

4. Drug Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the high-K+ or Mg2+-free aCSF to the desired final concentrations.

-

Perfuse the slice with the this compound-containing aCSF and record the changes in the frequency and amplitude of the epileptiform discharges.

5. Data Analysis:

-

Quantify the reduction in epileptiform event frequency and amplitude in the presence of different concentrations of this compound.

-

Calculate the IC50 value by plotting the concentration-response curve.

In Vivo: Kainic Acid-Induced Status Epilepticus Model

This protocol evaluates the anticonvulsant efficacy of this compound in a mouse model of temporal lobe epilepsy.

1. Animal Preparation:

-

Use adult mice (e.g., C57BL/6).

-

For EEG recordings, surgically implant cortical electrodes under anesthesia several days before the experiment.

2. Induction of Status Epilepticus:

-

Administer a single intraperitoneal (i.p.) injection of kainic acid (e.g., 20 mg/kg) to induce status epilepticus (SE).

-

Monitor the animals for behavioral signs of seizures (e.g., using the Racine scale) and/or record EEG activity.

3. Drug Administration:

-

Once SE is established (e.g., after a defined period of continuous seizure activity), administer this compound via i.p. injection at various doses.

-

A vehicle control group should also be included.

4. Monitoring and Data Collection:

-

Continuously monitor the animals' behavior and/or EEG for a set period after drug administration.

-

Record the duration and severity of seizures.

5. Data Analysis:

-

Compare the seizure activity in the this compound-treated groups to the vehicle-treated group.

-

Determine the dose-dependent effects of this compound on seizure suppression.

Conclusion

This compound is a potent and selective adenosine A1 receptor agonist that exerts its effects primarily through the activation of Gi/o-coupled signaling pathways. Its mechanism of action involves the modulation of key ion channels and intracellular signaling cascades, leading to a reduction in neuronal excitability. The well-characterized in vitro and in vivo models described herein provide robust platforms for further investigation into the therapeutic potential of this compound and other A1R agonists in conditions characterized by neuronal hyperexcitability, such as epilepsy.

References

- 1. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role of protein kinase Cμ in signalling from the human adenosine A1 receptor to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A1 receptor-induced upregulation of protein kinase C: role of pertussis toxin-sensitive G protein(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. optimizing use of synthetic kainic acid for robust induction of epilepsy in the intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]

The Therapeutic Potential of SDZ-WAG994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of SDZ-WAG994, a potent and selective adenosine A1 receptor (A1R) agonist. The document collates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Properties and Mechanism of Action

This compound is a small molecule agonist that exhibits high selectivity for the adenosine A1 receptor. Its therapeutic effects are primarily mediated through the activation of this G protein-coupled receptor, which is widely expressed in various tissues, including the brain, heart, and adipose tissue. Activation of the A1R by this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and other physiological responses. This makes it a promising candidate for conditions characterized by hyperexcitability, such as epilepsy.[1][2] A key advantage of this compound is its reported diminished cardiovascular side effects compared to other classic A1R agonists, a significant hurdle in the clinical translation of this class of compounds.[1]

Signaling Pathway

The activation of the adenosine A1 receptor by this compound triggers a well-defined signaling pathway, leading to a net inhibitory effect on neuronal activity. The key steps are outlined in the diagram below.

Quantitative Data

The biological activity of this compound has been characterized in various assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data available from published studies.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Species | Reference |

| Adenosine A1 | 23 | - | |

| Adenosine A2A | >10,000 | - | |

| Adenosine A2B | >25,000 | - |

Table 2: Functional Activity

| Assay | Endpoint | Value | Species | Reference |

| Inhibition of Adenosine Deaminase-Stimulated Lipolysis | Ki | 8 nM | Rat (adipocytes) | |

| Inhibition of High-K+-Induced Epileptiform Activity | IC50 | 52.5 nM | Rat (hippocampal slices) | [1][2] |

Table 3: In Vivo Efficacy in a Model of Status Epilepticus

| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Species | Reference |

| This compound | 1 | Majority of mice seizure-free after three injections | Mouse | [1] |

| This compound | 0.3 | Significant attenuation of seizure activity after three injections | Mouse | [1] |

| Diazepam (Control) | 5 | Did not attenuate status epilepticus | Mouse | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide summaries of the experimental protocols for key studies investigating the anticonvulsant properties of this compound.

In Vitro Electrophysiology in Rat Hippocampal Slices

This protocol is based on the methodology described by Vistain et al. (2020) to assess the effect of this compound on epileptiform activity.[1]

Objective: To determine the concentration-dependent effect of this compound on continuous epileptiform activity induced by high potassium in rat hippocampal slices.

Methodology:

-

Slice Preparation:

-

Male Wistar rats (P21-P28) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, carbogenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).

-

400 µm thick horizontal slices containing the hippocampus and entorhinal cortex are prepared using a vibratome.

-

Slices are transferred to an interface recording chamber and allowed to recover for at least 2 hours at 34°C, perfused with ACSF.

-

-

Induction of Epileptiform Activity:

-

Continuous epileptiform activity is induced by perfusing the slices with ACSF containing 8 mM K+.

-

Activity is allowed to stabilize for approximately 40 minutes before the application of any pharmacological agents.

-

-

Electrophysiological Recording:

-

Extracellular field potentials are recorded from the CA3 pyramidal cell layer of the hippocampus using glass microelectrodes.

-

Signals are amplified, filtered, and digitized for analysis.

-

-

Pharmacological Application:

-

This compound is dissolved in DMSO to create a stock solution and then diluted in ACSF to the final desired concentrations.

-

Different concentrations of this compound (or vehicle control) are bath-applied to the slices.

-

-

Data Analysis:

-

The incidence, duration, and amplitude of epileptiform events are quantified before and after drug application.

-

Concentration-response curves are generated to calculate the IC50 value.

-

In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice

This protocol, also adapted from Vistain et al. (2020), evaluates the in vivo anticonvulsant efficacy of this compound.[1]

Objective: To assess the ability of this compound to suppress established status epilepticus induced by kainic acid in mice.

Methodology:

-

Animal Preparation and EEG Implantation:

-

Adult male C57BL/6J mice are used.

-

Animals are implanted with EEG and EMG electrodes for continuous monitoring of brain activity and muscle tone.

-

-

Induction of Status Epilepticus (SE):

-

Following a baseline EEG/EMG recording, mice are injected with a single high dose of kainic acid (20 mg/kg, i.p.) to induce SE.

-

-

Pharmacological Treatment:

-

After the establishment of SE (approximately 50 minutes post-kainic acid injection), mice receive three intraperitoneal (i.p.) injections of either:

-

This compound (1 mg/kg or 0.3 mg/kg)

-

Diazepam (5 mg/kg) as a comparator

-

Vehicle control

-

-

Injections are administered at 50, 70, and 90 minutes after the kainic acid injection.

-

-

Monitoring and Data Analysis:

-

EEG and EMG are continuously recorded for at least two hours following the kainic acid injection.

-

The percentage of time spent seizing and the EEG power are quantified for different time windows corresponding to the pre- and post-injection periods.

-

Survival rates are also monitored.

-

The workflow for this in vivo experiment is visualized in the following diagram.

Therapeutic Outlook

The data presented in this guide underscore the significant therapeutic potential of this compound, particularly in the context of neurological disorders characterized by excessive neuronal firing, such as status epilepticus. Its high potency and selectivity for the adenosine A1 receptor, coupled with a favorable side-effect profile compared to earlier A1R agonists, make it a compelling candidate for further drug development. The in vivo data demonstrating its superiority over diazepam in a model of refractory seizures is particularly noteworthy.[1] While its development for certain indications may have been discontinued, the robust preclinical evidence warrants a re-evaluation of its potential in treating severe and drug-resistant forms of epilepsy. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail and exploring its efficacy in other models of neurological disease.

References

SDZ-WAG994: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ-WAG994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the adenosine A1 receptor.[1] This synthetic nucleoside analogue has been instrumental in elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. Its high affinity and selectivity for the A1 receptor subtype over other adenosine receptors make it a valuable tool for in vitro and in vivo studies.[1] This technical guide provides a comprehensive overview of the biological activity and function of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its signaling pathway.

Quantitative Biological Activity

The biological activity of this compound has been characterized through various assays, quantifying its binding affinity for adenosine receptor subtypes and its functional effects in different biological systems.

Receptor Binding Affinity

This compound exhibits a high affinity for the adenosine A1 receptor, with significantly lower affinity for the A2A and A2B receptor subtypes, demonstrating its selectivity.

| Receptor Subtype | Ki (nM) |

| Adenosine A1 | 23[1] |

| Adenosine A2A | >10,000[1] |

| Adenosine A2B | >25,000[1] |

Table 1: Binding affinities (Ki) of this compound for human adenosine receptor subtypes.

Functional Activity

The functional activity of this compound has been assessed in various cellular and in vivo models, highlighting its potent inhibitory effects.

| Assay | Biological System | Parameter | Value |

| Inhibition of Lipolysis | Rat Adipocytes | Ki | 8 nM[1] |

| Inhibition of Epileptiform Activity | Rat Hippocampal Slices | IC50 | 52.5 nM[2][3] |

Table 2: Functional activity of this compound in different biological assays.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of the A1 receptor involves the following key steps:

-

Agonist Binding: this compound binds to the extracellular domain of the adenosine A1 receptor.

-

G-protein Coupling and Activation: This binding induces a conformational change in the receptor, leading to the coupling and activation of inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to various downstream cellular effects, including modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of calcium channels) and inhibition of neurotransmitter release.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the biological activity of this compound.

In Vitro Electrophysiology: Inhibition of Epileptiform Activity in Rat Hippocampal Slices

This protocol is adapted from a study investigating the anticonvulsant effects of this compound.[2]

1. Slice Preparation:

-

Male Sprague-Dawley rats (P21-P35) are anesthetized with isoflurane and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 glucose.

-

Horizontal hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber at room temperature (22-24°C) for at least 1 hour before recording, continuously perfused with oxygenated aCSF.

2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

-

Synaptic responses are evoked by stimulating Schaffer collateral-commissural fibers with a bipolar tungsten electrode.

3. Induction of Epileptiform Activity:

-

Epileptiform activity is induced by perfusing the slice with aCSF containing a high concentration of potassium (e.g., 8 mM K+).

4. Drug Application:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to the final desired concentrations in aCSF.

-

Different concentrations of this compound are bath-applied to the slice to determine its effect on the frequency and amplitude of epileptiform discharges.

5. Data Analysis:

-

The frequency and amplitude of the epileptiform events are measured before and after the application of this compound.

-

An IC50 value is calculated by plotting the percentage of inhibition of epileptiform activity against the concentration of this compound and fitting the data to a dose-response curve.

In Vivo Kainic Acid-Induced Seizure Model

This protocol describes an in vivo model to assess the anticonvulsant effects of this compound in mice.[2]

1. Animal Preparation:

-

Adult male C57BL/6 mice are used.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Seizure Induction:

-

Seizures are induced by a single intraperitoneal (i.p.) injection of kainic acid (e.g., 20 mg/kg).

-

Animals are observed for behavioral signs of seizures, and seizure severity can be scored using a standardized scale (e.g., the Racine scale).

3. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

-

A specific time point after the induction of seizures (e.g., 30 minutes), animals are treated with an i.p. injection of this compound at various doses. A vehicle control group is also included.

4. Behavioral Observation and Scoring:

-

Following drug administration, animals are continuously observed for a defined period (e.g., 2-4 hours).

-

The latency to the first seizure, the frequency of seizures, and the seizure severity score are recorded for each animal.

5. Data Analysis:

-

The effects of this compound on seizure parameters (latency, frequency, severity) are compared between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

Radioligand Binding Assay (General Protocol)

While the specific protocol used to determine the Ki values for this compound was not available in the searched literature, a general protocol for a competitive radioligand binding assay is as follows. This would have been performed to determine the affinity of this compound for adenosine A1, A2A, and A2B receptors.

1. Membrane Preparation:

-

Cells or tissues expressing the adenosine receptor of interest (e.g., CHO cells stably expressing the human A1, A2A, or A2B receptor) are harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined.

2. Competitive Binding Assay:

-

A constant concentration of a suitable radioligand for the specific receptor subtype (e.g., [3H]CCPA for A1 receptors) is used.

-

Increasing concentrations of unlabeled this compound are added to a series of tubes containing the membrane preparation and the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a standard unlabeled agonist or antagonist.

-

The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the concentration of this compound.

-

The IC50 value is determined from the resulting competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inhibition of Lipolysis Assay (General Protocol)

The specific protocol for determining the Ki of this compound for the inhibition of lipolysis was not detailed in the available literature. A general protocol for such an assay in isolated rat adipocytes is provided below.

1. Adipocyte Isolation:

-

Epididymal fat pads are removed from male rats and minced.

-

The tissue is digested with collagenase in a Krebs-Ringer bicarbonate buffer containing albumin.

-

The isolated adipocytes are filtered and washed to remove other cell types and debris.

2. Lipolysis Assay:

-

Adipocytes are incubated in the presence of adenosine deaminase to degrade endogenous adenosine.

-

Lipolysis is stimulated with a standard agent such as isoproterenol or forskolin.

-

Increasing concentrations of this compound are added to the adipocyte suspension.

-

The incubation is carried out at 37°C for a specific period (e.g., 60-90 minutes).

3. Measurement of Lipolysis:

-

Lipolysis is quantified by measuring the amount of glycerol or free fatty acids released into the incubation medium.

-

Glycerol concentration can be determined using a colorimetric or fluorometric enzymatic assay.

4. Data Analysis:

-

The percentage of inhibition of stimulated lipolysis is calculated for each concentration of this compound.

-

The IC50 value is determined from the dose-response curve.

-

The Ki value is then calculated from the IC50 value, taking into account the concentration of the stimulating agent and its Km.

Conclusion

This compound is a powerful pharmacological tool for studying the adenosine A1 receptor. Its high potency and selectivity, coupled with its demonstrated efficacy in both in vitro and in vivo models, make it an invaluable compound for research in areas such as neuroscience, cardiology, and metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of targeting the adenosine A1 receptor.

References

In Vivo Effects of SDZ-WAG994 on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of SDZ-WAG994, a potent and selective adenosine A1 receptor agonist, on neuronal excitability. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its influence on neuronal excitability primarily through the activation of the adenosine A1 receptor (A1R), a G-protein coupled receptor. The activation of A1R initiates a signaling cascade that leads to a reduction in neuronal firing and synaptic transmission. This is achieved through two main mechanisms:

-

Inhibition of voltage-gated calcium channels: This action reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

-

Activation of G-protein inwardly rectifying K+ (GIRK) channels: This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and making it more difficult to initiate an action potential.[1]

These actions collectively contribute to the potent anticonvulsant and neuroprotective effects observed with this compound administration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on neuronal excitability.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Experimental Model | Source |

| IC50 | 52.5 nM | High-K+-induced continuous epileptiform activity in rat hippocampal slices | [1][2][3][4] |

Table 2: In Vivo Anticonvulsant Effects of this compound in a Kainic Acid-Induced Status Epilepticus Mouse Model

| Treatment Group | Dosage (i.p.) | Outcome | Source |

| This compound | 1 mg/kg (3 injections) | Majority of mice were seizure-free | [1][3][4] |

| This compound | 0.3 mg/kg (3 injections) | Anticonvulsant effects retained | [1][3][4] |

| Diazepam (DIA) | 5 mg/kg | Did not attenuate status epilepticus | [1][3][4] |

| Survival | 1 mg/kg and 0.3 mg/kg | All WAG-treated mice survived | [1][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's effects are provided below.

In Vitro Electrophysiology in Rat Hippocampal Slices

This protocol is adapted from the study by Klaft et al. (2020), which investigated the inhibitory effects of this compound on epileptiform activity.

-

Slice Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Horizontal combined entorhinal cortex/hippocampus slices (400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Induction of Epileptiform Activity:

-

Continuous epileptiform activity (CEA) is induced in the CA3 region of the hippocampus by perfusing the slices with aCSF containing a high concentration of potassium (8 mM K+).

-

-

Electrophysiological Recording:

-

Field potentials are recorded from the CA3 stratum pyramidale using glass microelectrodes filled with aCSF.

-

A stable baseline of CEA is established before the application of this compound.

-

-

Drug Application:

-

This compound is bath-applied at various concentrations to determine its effect on the incidence, duration, and amplitude of the epileptiform discharges.

-

The IC50 value is calculated from the concentration-response curve.

-

In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice

This protocol, also from Klaft et al. (2020), assesses the anticonvulsant efficacy of this compound in an acute seizure model.

-

Animal Preparation:

-

Adult male mice are used for the study.

-

Animals are handled in accordance with institutional animal care and use committee guidelines.

-

-

Induction of Status Epilepticus (SE):

-

SE is induced by a single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg).

-

The onset of SE is behaviorally monitored and confirmed.

-

-

Drug Administration:

-

Once SE is established, mice receive three i.p. injections of either this compound (at 0.3 mg/kg or 1 mg/kg) or a vehicle control (e.g., saline). A comparator drug like diazepam (5 mg/kg) may also be used.

-

The injections are typically administered at set intervals.

-

-

Behavioral Observation and Analysis:

-

Seizure activity is continuously monitored and scored using a standardized scale (e.g., the Racine scale).

-

The primary outcomes measured are the cessation or attenuation of seizure activity and the survival rate of the animals.

-

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

Caption: Signaling pathway of this compound at the synapse.

Caption: In vivo experimental workflow for assessing anticonvulsant efficacy.

References

- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Selective Adenosine A1 Receptor Agonist SDZ-WAG994: A Technical Guide for CNS Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SDZ-WAG994 is a potent and selective agonist for the adenosine A1 receptor, making it a valuable pharmacological tool for investigating the role of adenosine signaling in the central nervous system (CNS). This guide provides a comprehensive overview of this compound, including its binding and functional data, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Core Compound Properties and Quantitative Data

This compound exhibits high affinity and selectivity for the adenosine A1 receptor (A1R) over other adenosine receptor subtypes. This selectivity is crucial for dissecting the specific contributions of A1R activation in complex biological systems. The compound has been shown to readily cross the blood-brain barrier, a critical property for in vivo studies of CNS function.[1]

Binding Affinity and Functional Potency

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Binding Affinity (Ki) | |||

| Receptor | Ki (nM) | Species | Reference |

| Adenosine A1 | 23 | - | [2] |

| Adenosine A2A | >10,000 | - | [2] |

| Adenosine A2B | >25,000 | - | [2] |

| Adenosine A1 (lipolysis inhibition) | 8 | Rat | [2] |

| Functional Potency (IC50) | |||

| Assay | IC50 (nM) | System | Reference |

| Inhibition of high-K+-induced epileptiform activity | 52.5 | Rat hippocampal slices | [1][3][4][5] |

Adenosine A1 Receptor Signaling Pathway in the CNS

Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the coupling to inhibitory G proteins (Gi/o).[6] This signaling pathway plays a critical role in neuromodulation, neuroprotection, and the regulation of neuronal excitability.

Caption: Adenosine A1 receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study adenosine signaling in the CNS.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the adenosine A1 receptor.

Materials:

-

Membrane Preparation: Brain tissue homogenates (e.g., cortex, hippocampus) or cells expressing the adenosine A1 receptor.

-

Radioligand: [3H]DPCPX (a selective A1 antagonist) or other suitable A1 radioligand.

-

Non-specific Binding Control: A high concentration of a non-labeled A1 ligand (e.g., CPA or this compound itself).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-labeled A1 ligand.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol measures the effect of this compound on adenylyl cyclase activity via the A1 receptor.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the adenosine A1 receptor (e.g., CHO, HEK293).

-

Forskolin: An adenylyl cyclase activator.

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP assay kit: (e.g., ELISA, HTRF).

Procedure:

-

Culture the cells in appropriate plates.

-

Pre-treat the cells with a PDE inhibitor.

-

Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC50 or IC50 of this compound for the inhibition of forskolin-stimulated cAMP production.

In Vivo Electrophysiology in Rodent Hippocampal Slices

This protocol is adapted from a study investigating the anticonvulsant effects of this compound.[1][3]

Materials:

-

Rodent: (e.g., Wistar rat).

-

Vibratome or tissue chopper.

-

Artificial cerebrospinal fluid (aCSF): Saturated with 95% O2 / 5% CO2.

-

High-potassium aCSF: To induce epileptiform activity.

-

Recording Chamber and Perfusion System.

-

Microelectrodes.

-

Amplifier and data acquisition system.

-

This compound stock solution.

Procedure:

-

Anesthetize and decapitate the rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare acute hippocampal slices (e.g., 400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Induce continuous epileptiform activity by switching the perfusion to high-potassium aCSF.

-

Record field potentials from the CA3 pyramidal cell layer.

-

Once a stable baseline of epileptiform activity is established, apply this compound at various concentrations to the perfusion medium.

-

Record the changes in the frequency and amplitude of the epileptiform discharges to determine the inhibitory effect of this compound and calculate the IC50.

Experimental and Logical Workflows

The following diagrams illustrate the workflow of a typical experiment using this compound and the logical framework for its application in CNS research.

Caption: A generalized experimental workflow for in vitro studies with this compound.

Caption: Logical relationship of using this compound to study adenosine signaling.

References

- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]

The Discovery and Development of SDZ-WAG994: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ-WAG994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and selective agonist for the A1 adenosine receptor.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing its pharmacological profile, mechanism of action, and key experimental findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound. All quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular interest as a therapeutic target due to its involvement in cardiovascular, neurological, and metabolic functions. This compound has emerged as a significant research compound due to its high potency and selectivity for the A1AR.[1][2][3] This selectivity profile suggests the potential for therapeutic applications with a reduced risk of off-target effects. This guide will delve into the technical details of this compound, from its fundamental properties to its observed biological effects in preclinical and clinical studies.

Physicochemical Properties and Receptor Affinity

This compound is a synthetic adenosine analog. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine | [1][2] |

| Molecular Formula | C₁₇H₂₅N₅O₄ | [3] |

| Molecular Weight | 363.41 g/mol | [3] |

| CAS Number | 130714-47-5 | [3] |

The defining characteristic of this compound is its high affinity and selectivity for the A1 adenosine receptor. The binding affinities (Ki) for the different human adenosine receptor subtypes are presented below.

| Receptor Subtype | Ki (nM) | Reference |

| A1 | 23 | [1][2][3] |

| A2A | >10,000 | [1][2][3] |

| A2B | 25,000 | [1][2][3] |

Mechanism of Action and Signaling Pathway

As an A1AR agonist, this compound mimics the action of endogenous adenosine at this receptor. The A1AR is coupled to inhibitory G proteins (Gi/Go).[4][5] Activation of the A1AR by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA). Additionally, A1AR activation can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively contribute to a reduction in neuronal excitability.

This compound A1 Adenosine Receptor Signaling Pathway

Preclinical Pharmacology

In Vitro Studies

The biological activity of this compound has been characterized in various in vitro assays. A key finding is its ability to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes and to suppress epileptiform activity in rat hippocampal slices.

| Assay | Endpoint | Value | Reference |

| Inhibition of Lipolysis | Ki | 8 nM | [3] |

| Inhibition of High-K+-induced Epileptiform Activity | IC50 | 52.5 nM | [6][7] |

In Vivo Studies

Preclinical studies in animal models have demonstrated the physiological effects of this compound. In spontaneously hypertensive rats, it causes a sustained decrease in blood pressure and heart rate. Furthermore, it has shown significant anticonvulsant effects in a mouse model of status epilepticus.

| Animal Model | Effect | Dosage | Reference |

| Spontaneously Hypertensive Rats | Sustained fall in blood pressure and heart rate | Not specified | [3] |

| Kainic Acid-Induced Status Epilepticus (Mice) | Acute suppression of seizures | 0.3 mg/kg and 1 mg/kg (i.p.) | [6][7] |

Clinical Development

This compound has been evaluated in human clinical trials for several indications, including pain and cardiovascular conditions.[6] These trials have generally indicated a favorable safety profile with minimal adverse effects upon systemic administration.[6]

Experimental Protocols

In Vivo Kainic Acid-Induced Status Epilepticus Model

This protocol describes the induction of status epilepticus in mice using kainic acid and the subsequent administration of this compound to assess its anticonvulsant activity.

Workflow for In Vivo Anticonvulsant Testing

Methodology:

-

Animal Preparation: Adult male C57BL/6 mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Preparation: Kainic acid is dissolved in sterile saline to a concentration of 20 mg/kg. This compound is prepared in a suitable vehicle at concentrations of 0.3 mg/kg and 1 mg/kg.

-

Induction of Status Epilepticus: Mice are administered a single intraperitoneal (i.p.) injection of kainic acid.

-

Seizure Monitoring: Following kainic acid injection, animals are continuously monitored for behavioral signs of seizures and the onset of status epilepticus. This is often confirmed with electroencephalogram (EEG) recordings.

-

Treatment Administration: Once status epilepticus is established (typically within 30-60 minutes), mice are treated with an i.p. injection of either this compound or the vehicle control.

-

Data Collection and Analysis: Seizure activity is quantified using a standardized scoring system (e.g., the Racine scale) and/or by analyzing EEG recordings for seizure duration and frequency.

In Vitro Hippocampal Slice Electrophysiology

This protocol outlines the preparation of acute hippocampal slices and subsequent electrophysiological recording to assess the effect of this compound on neuronal excitability.

Workflow for In Vitro Electrophysiology

Methodology:

-

Slice Preparation:

-

A rat is deeply anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected out and transverse slices (300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Extracellular field potentials or whole-cell patch-clamp recordings are obtained from neurons in the CA1 or CA3 region of the hippocampus.

-

Baseline neuronal activity, often epileptiform activity induced by high potassium or other convulsants, is recorded.

-

-

Drug Application:

-

This compound is bath-applied to the slice at various concentrations.

-

-

Data Analysis:

-

Changes in neuronal firing rate, frequency of epileptiform bursts, and other electrophysiological parameters are measured and compared to the baseline to determine the effect of this compound.

-

Conclusion

This compound is a valuable pharmacological tool for studying the A1 adenosine receptor and holds promise as a therapeutic agent. Its high potency and selectivity, coupled with a favorable safety profile observed in early clinical trials, warrant further investigation into its potential applications for a range of disorders, including epilepsy and cardiovascular diseases. This technical guide provides a foundational understanding of the discovery and development of this compound, offering a comprehensive resource for the scientific and drug development communities. Further research is needed to fully elucidate its therapeutic efficacy and to explore its full clinical potential.

References

- 1. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 2. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

SDZ-WAG 994: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SDZ-WAG 994, a potent and selective A1 adenosine receptor agonist. It covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Pharmacological Properties

SDZ-WAG 994 is a synthetic compound belonging to the class of adenosine analogues. It is distinguished by its high affinity and selectivity for the A1 adenosine receptor, making it a valuable tool for studying A1 receptor pharmacology and a potential therapeutic agent.

Chemical Properties

The key chemical properties of SDZ-WAG 994 are summarized in the table below.

| Property | Value |

| CAS Number | 130714-47-5 |

| Molecular Formula | C₁₇H₂₅N₅O₄ |

| Molecular Weight | 363.41 g/mol |

| Solubility | Soluble in DMSO and 1.1eq. NaOH |

| Purity | ≥99% |

Pharmacological Properties

SDZ-WAG 994 is a potent and selective agonist for the A1 adenosine receptor. Its binding affinities for different adenosine receptor subtypes are detailed in the following table.

| Receptor Subtype | Kᵢ (nM) |

| A1 | 23[1] |

| A2A | >10,000[1] |

| A2B | >25,000[1] |

| Inhibition of adenosine deaminase-stimulated lipolysis in rat adipocytes (Kᵢ) | 8[1] |

Mechanism of Action and Signaling Pathways

SDZ-WAG 994 exerts its effects by binding to and activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ). Upon activation by an agonist like SDZ-WAG 994, the G-protein dissociates into its α and βγ subunits, which then modulate the activity of several downstream effector proteins. This signaling cascade ultimately leads to a decrease in neuronal excitability and other physiological effects.[2]

The primary signaling pathways activated by SDZ-WAG 994 through the A1 adenosine receptor are:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as Kᵢᵣ3 channels).[4][5][6] This activation results in an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also directly inhibit the activity of voltage-gated calcium channels, particularly N-type and P/Q-type channels.[7][8] This inhibition reduces the influx of calcium into the neuron, which in turn decreases neurotransmitter release.

The following diagram illustrates the A1 adenosine receptor signaling pathway initiated by SDZ-WAG 994.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SDZ-WAG 994.

Radioligand Binding Assay for A1 Adenosine Receptor

This protocol is for determining the binding affinity (Kᵢ) of SDZ-WAG 994 for the A1 adenosine receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO or HEK293 cells).

-

[³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or other suitable A1-selective radioligand.

-

SDZ-WAG 994 and other test compounds.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled A1 receptor ligand (e.g., 10 µM CPA - N⁶-cyclopentyladenosine).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of SDZ-WAG 994 and other test compounds in the binding buffer.

-

In a 96-well microplate, add the following in order:

-

Binding buffer.

-

Test compound solution (or buffer for total binding, or non-specific control).

-

Radioligand solution (e.g., [³H]-DPCPX to a final concentration of 1-2 nM).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Inhibition of Adenosine Deaminase-Stimulated Lipolysis

This protocol describes a method to assess the functional activity of SDZ-WAG 994 by measuring its ability to inhibit lipolysis in isolated rat adipocytes.

Materials:

-

Isolated primary adipocytes from rat epididymal fat pads.

-

Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (BSA), pH 7.4.

-

Adenosine deaminase (ADA).

-

Isoproterenol or another β-adrenergic agonist to stimulate lipolysis.

-

SDZ-WAG 994.

-

Glycerol assay kit.

Procedure:

-

Isolate adipocytes from rat epididymal fat pads by collagenase digestion.

-

Wash and resuspend the adipocytes in Krebs-Ringer bicarbonate buffer with BSA.

-

Pre-incubate the adipocytes with adenosine deaminase (to remove endogenous adenosine) and various concentrations of SDZ-WAG 994 for 15-30 minutes at 37°C.

-

Stimulate lipolysis by adding a β-adrenergic agonist such as isoproterenol.

-

Incubate for 60-90 minutes at 37°C with gentle shaking.

-

Terminate the incubation by placing the tubes on ice.

-

Collect the infranatant (the aqueous layer below the floating adipocytes).

-

Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit. Glycerol release is a direct measure of lipolysis.

-

Plot the percentage of inhibition of stimulated glycerol release as a function of SDZ-WAG 994 concentration to determine the IC₅₀ and subsequently the Kᵢ value.[9][10][11][12][13]

In Vivo Anticonvulsant Activity Assessment (Kainic Acid-Induced Seizure Model)

This protocol outlines the in vivo evaluation of the anticonvulsant effects of SDZ-WAG 994 in a mouse model of temporal lobe epilepsy induced by kainic acid.[2][14][15]

Materials:

-

Male C57BL/6 mice (or other appropriate strain).

-

Kainic acid solution in sterile saline.

-

SDZ-WAG 994 solution in an appropriate vehicle.

-

Vehicle control.

-

Electroencephalogram (EEG) recording equipment (optional but recommended for detailed analysis).

-

Behavioral observation setup.

Procedure:

-

Administer kainic acid (e.g., 20-30 mg/kg, intraperitoneally) to induce status epilepticus.

-

Monitor the mice for the onset of seizure activity, which typically progresses through stages of immobility, forelimb clonus, and generalized convulsions.

-

Once status epilepticus is established (e.g., continuous seizure activity for 30-60 minutes), administer SDZ-WAG 994 (e.g., 0.3-1 mg/kg, intraperitoneally) or the vehicle control.

-

Continuously monitor the mice for seizure severity and duration for several hours post-treatment. Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

-

If using EEG, record cortical electrical activity throughout the experiment to quantify seizure burden (e.g., total seizure duration, spike frequency).

-

Compare the seizure parameters between the SDZ-WAG 994-treated group and the vehicle-treated group to assess the anticonvulsant efficacy.

The following diagram illustrates the experimental workflow for the in vivo anticonvulsant activity assessment.

References

- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]

- 5. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A1 adenosine receptor-mediated GIRK channels contribute to the resting conductance of CA1 neurons in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A1 adenosine receptors inhibit multiple voltage-gated Ca2+ channel subtypes in acutely isolated rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine inhibits calcium channel currents via A1 receptors on salamander retinal ganglion cells in a mini-slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of lipolysis by adenosine is potentiated with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of adenosine on lipolysis in human subcutaneous fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SDZ-WAG994 in In Vitro Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ-WAG994 is a potent and selective agonist for the A1 adenosine receptor (A1R), with Ki values of 23 nM, >10000 nM, and 25000 nM for A1, A2A, and A2B receptors, respectively[1]. As an A1R agonist, this compound modulates neuronal activity, primarily by reducing neurotransmitter release and hyperpolarizing neuronal membranes. This is achieved through the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels[2]. These mechanisms contribute to its observed anticonvulsant properties, as demonstrated by its ability to robustly inhibit high-K+-induced continuous epileptiform activity in rat hippocampal slices with an IC50 of 52.5 nM[2][3].

These application notes provide a detailed experimental protocol for utilizing this compound in in vitro slice electrophysiology studies to characterize its effects on synaptic transmission and neuronal excitability.

Data Presentation

The following tables summarize the quantitative effects of this compound and other A1 adenosine receptor agonists on neuronal activity. While specific data for the effects of this compound on basal synaptic transmission are limited, data from other potent A1R agonists, such as CPA (N6-Cyclopentyladenosine), are included to provide a comparative context for its expected effects.

Table 1: Effect of this compound on Induced Epileptiform Activity

| Parameter | Agonist | Concentration | Brain Region | Effect | Reference |

| Continuous Epileptiform Activity (CEA) Incidence | This compound | IC50 = 52.5 nM | Rat Hippocampus (CA3) | Inhibition | [2][3] |

| CEA Event Duration | This compound | 50 nM | Rat Hippocampus (CA3) | Significant reduction after 60 min | [2] |

| CEA Event Amplitude | This compound | 50 nM | Rat Hippocampus (CA3) | Significant reduction after 60 min | [2] |

Table 2: Effects of A1 Adenosine Receptor Agonists on Excitatory Postsynaptic Potentials (EPSPs)

| Parameter | Agonist | Concentration | Brain Region | Effect on EPSP Amplitude | Reference |

| Evoked EPSP | CPA | 100 nM | Rat Spinal Cord (IML) | ~44.5% decrease | |

| Evoked EPSP | Adenosine | 5 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 64.3% of baseline | [4] |

| Evoked EPSP | Adenosine | 20 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 58.0% of baseline | [4] |

| Evoked EPSP | Adenosine | 100 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 33.9% of baseline | [4] |

| Paired-Pulse Ratio (PPR) | CPA | 40 nM | Rat Basolateral Amygdala | Increase | [5] |

| Paired-Pulse Ratio (PPR) | Adenosine | 5 µM | Rat Visual Cortex (Layer 2/3) | Increase to 109.7% of baseline | [6] |

Table 3: Effects of A1 Adenosine Receptor Agonists on Inhibitory Postsynaptic Potentials (IPSPs)

| Parameter | Agonist | Concentration | Brain Region | Effect on IPSP Amplitude | Reference |

| Evoked IPSP | CPA | 100 nM | Rat Spinal Cord (IML) | No significant effect | |

| Evoked IPSP | Adenosine | 5 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 71.3% of baseline | [6] |

| Evoked IPSP | Adenosine | 20 µM | Rat Visual Cortex (Layer 2/3) | Decrease to 55.9% of baseline | [6] |

Experimental Protocols

This section outlines a detailed methodology for investigating the effects of this compound on synaptic transmission and neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices.

I. Solutions and Reagents

Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective NMDG-based solution):

-

Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4.

-

Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.3-7.4 with hydrochloric acid. Osmolarity should be adjusted to 300-310 mOsm. Continuously bubble with carbogen (95% O2 / 5% CO2) for at least 15 minutes before and during use. Keep the solution ice-cold.

aCSF for Recording:

-

Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 2 CaCl2, 1 MgSO4.

-

Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.3-7.4 by bubbling with carbogen. Osmolarity should be 300-310 mOsm. Continuously bubble with carbogen.

Intracellular Solution (for whole-cell patch-clamp):

-

Composition (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine.

-

Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.2-7.3 with KOH. Osmolarity should be 280-290 mOsm. Filter through a 0.22 µm syringe filter and store in aliquots at -20°C.

This compound Stock Solution:

-

Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilute in recording aCSF to the desired final concentrations on the day of the experiment. The final DMSO concentration in the recording chamber should not exceed 0.1%.

II. Acute Brain Slice Preparation

-

Anesthetize the animal (e.g., a young adult rat or mouse) with an appropriate anesthetic protocol (e.g., isoflurane or ketamine/xylazine injection) until deeply anesthetized and unresponsive to a tail pinch.

-

Perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing aCSF until the liver is cleared of blood.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated NMDG-based slicing aCSF.

-

Mount the brain onto the vibratome stage using cyanoacrylate glue. The orientation will depend on the brain region of interest (e.g., for hippocampal slices, a horizontal or coronal sectioning angle is common).

-

Fill the vibratome buffer tray with ice-cold, carbogenated NMDG-based slicing aCSF.

-

Cut slices at a desired thickness (typically 300-400 µm).

-

Transfer the slices to a recovery chamber containing NMDG-based slicing aCSF, heated to 32-34°C, and continuously bubbled with carbogen for 10-15 minutes.

-

Transfer the slices to a holding chamber containing recording aCSF at room temperature, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.

III. Whole-Cell Patch-Clamp Recording

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min. Maintain the temperature of the recording aCSF at 30-32°C.

-

Visualize neurons using a microscope with differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the recording protocol.

IV. Experimental Paradigms

A. Investigating Effects on Synaptic Transmission:

-

Evoked Postsynaptic Potentials (PSPs):

-

Place a stimulating electrode in the vicinity of the afferent pathway to the recorded neuron.

-

Deliver brief electrical pulses (e.g., 0.1 ms duration) to evoke either excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs). To isolate EPSPs, hold the neuron at the reversal potential for inhibition (around -70 mV). To isolate IPSPs, hold the neuron at the reversal potential for excitation (around 0 mV).

-

Record baseline PSPs for at least 10 minutes.

-

Bath-apply this compound at the desired concentration and record the changes in PSP amplitude and kinetics.

-

To investigate presynaptic mechanisms, a paired-pulse protocol (two stimuli delivered in quick succession, e.g., 50 ms inter-stimulus interval) can be used. Changes in the paired-pulse ratio (PPR = PSP2/PSP1) are indicative of altered presynaptic release probability[6][7].

-

-

Spontaneous and Miniature Postsynaptic Currents (sPSCs and mPSCs):

-

Record spontaneous synaptic activity in voltage-clamp mode.

-

To record miniature PSCs (mPSCs), which reflect the quantal release of neurotransmitters, add tetrodotoxin (TTX, 1 µM) to the recording aCSF to block action potentials.

-

Analyze changes in the frequency and amplitude of sPSCs or mPSCs following the application of this compound.

-

B. Investigating Effects on Neuronal Excitability:

-

Current-Clamp Recordings:

-

Record the resting membrane potential of the neuron.

-

Inject a series of hyperpolarizing and depolarizing current steps to assess the neuron's input resistance and firing properties (e.g., action potential threshold, firing frequency, and accommodation).

-

Record baseline responses and then bath-apply this compound to observe changes in these parameters.

-

V. Data Analysis

-

Analyze electrophysiological data using appropriate software (e.g., Clampfit, AxoGraph, or custom scripts in Python or MATLAB).

-

Measure PSP/PSC amplitude, rise time, and decay time.

-

Calculate the paired-pulse ratio.

-

Detect and analyze the frequency and amplitude of sPSCs/mPSCs.

-

Construct current-voltage (I-V) plots and frequency-current (F-I) plots to quantify changes in neuronal excitability.

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Visualizations

Caption: Experimental workflow for in vitro slice electrophysiology with this compound.

References

- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic adenosine A1 receptors modulate excitatory transmission in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine effects on inhibitory synaptic transmission and excitation–inhibition balance in the rat neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Patch-Clamp Recording with SDZ-WAG994

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of SDZ-WAG994, a potent and selective A1 adenosine receptor agonist, in patch-clamp electrophysiology studies. The protocols outlined below are designed to investigate the effects of this compound on neuronal excitability and ion channel function.

Introduction

This compound is a selective agonist for the adenosine A1 receptor, a G-protein coupled receptor that plays a crucial role in modulating neuronal activity throughout the central nervous system. Activation of the A1 receptor has been shown to have neuroprotective and anticonvulsant effects, primarily through the inhibition of neurotransmitter release and the hyperpolarization of neuronal membranes.[1][2][3] These effects are mediated by the downstream modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1] Patch-clamp recording is an essential technique to elucidate the precise mechanisms by which this compound exerts its effects on individual neurons.

Data Presentation

The following table summarizes the key quantitative data regarding the activity of this compound.

| Parameter | Value | Species | Preparation | Experimental Condition | Reference |

| Ki (A1 Receptor) | 23 nM | - | - | Radioligand binding assay | |

| Ki (A2A Receptor) | > 10,000 nM | - | - | Radioligand binding assay | |

| Ki (A2B Receptor) | > 25,000 nM | - | - | Radioligand binding assay | |

| IC50 | 52.5 nM | Rat | Hippocampal Slices | Inhibition of high-K+-induced continuous epileptiform activity | [1][2][3] |

Signaling Pathway